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molecular formula C13H14N2O2 B7788849 1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

1-(4-Methylbenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B7788849
M. Wt: 230.26 g/mol
InChI Key: IVYAPCQMEXZKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796253B2

Procedure details

To a solution of methyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate (Intermediate A, 16.3 g, 66.7 mmol) in ethanol (500 mL) was added NaOH (1N aq., 133 mL, 133 mmol), and the mixture was heated at 70° C. for 16 h. The organic solvent was evaporated under vacuum and the residue was acidified with HCl (1N aq., 150 mL) until a white solid completely precipitated from solution. The solid was filtered, washed with water (1.5 L), and was dried in a vacuum oven to afford the title compound as a white solid (14.6 g, 95%): 1H NMR (300 MHz, DMSO-d6) 7.0 (d, 2H), 7.08 (d, 2H), 6.56 (s, 1H), 5.35 (s, 2H), 2.30 (s, 3H), 2.27 (s, 3H); ES-MS m/z 231.0 (MH)+, HPLC RT (Method B) 3.12 min.
Name
methyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
133 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:5]=[C:4]([C:15]([O:17]C)=[O:16])[CH:3]=1.[OH-].[Na+]>C(O)C>[CH3:1][C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=2)[N:5]=[C:4]([C:15]([OH:17])=[O:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
methyl 5-methyl-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylate
Quantity
16.3 g
Type
reactant
Smiles
CC1=CC(=NN1CC1=CC=C(C=C1)C)C(=O)OC
Name
Intermediate A
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NN1CC1=CC=C(C=C1)C)C(=O)OC
Name
Quantity
133 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
completely precipitated from solution
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (1.5 L)
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum oven

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=NN1CC1=CC=C(C=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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